molecular formula C15H12BrN3O2 B11795262 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine

5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11795262
M. Wt: 346.18 g/mol
InChI Key: BPJYCRLPJWOGRV-UHFFFAOYSA-N
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Description

5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(benzyloxy)-3-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine.

    Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death . In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

5-(3-bromo-4-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H12BrN3O2/c16-12-8-11(14-18-19-15(17)21-14)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,19)

InChI Key

BPJYCRLPJWOGRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Br

Origin of Product

United States

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